1,4-Dichloro-6-methylphthalazine

Overview

Description

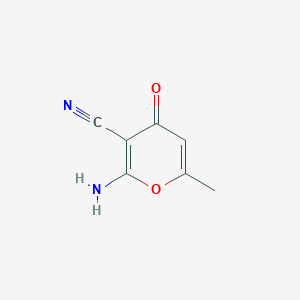

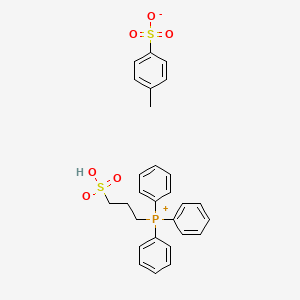

1,4-Dichloro-6-methylphthalazine is a chemical compound with the molecular formula C9H6Cl2N2 . It is used in various chemical reactions and has specific physical and chemical properties that make it useful in different applications .

Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms . The molecular weight of this compound is 213.06 .

Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 405.6±40.0 °C and a predicted density of 1.418±0.06 g/cm3 . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Chemical Synthesis and Reactions

1,4-Dichloro-6-methylphthalazine has been studied in various chemical synthesis and reaction processes. It serves as a starting material or intermediate in the synthesis of a variety of chemical compounds. For instance, Badr et al. (1984) describe the preparation of 1-(phenylthio)- and 1-(hydroxycarbonylmethylthio)-4-methylphthalazines from 1-chloro-4-methylphthalazines. This study also details the production of a range of benzyl- and benzenesulphonyl derivatives from halides and 4-methyl-1(2H)-phthalazinone. Further, the study outlines the synthesis of triazolo-, triazino-, and tetrazolophthalazine compounds through cyclization reactions involving 1-hydrazino-4-methylphthalazine (Badr, El-Sherief, El-Naggar, & Mahgoub, 1984).

Synthesis of Novel Derivatives

This compound is also pivotal in the synthesis of novel derivatives. Guéry et al. (2001) describe using it for preparing a series of 4-aryl-1-(4-methylpiperazin-1-yl)phthalazines. These derivatives were synthesized with good yields under mild conditions, highlighting the compound's versatility in facilitating the creation of new molecules (Guéry, Parrot, Rival, & Wermuth, 2001).

Pharmacological and Biological Applications

This compound derivatives have been explored for their pharmacological and biological properties. For instance, a study by Li et al. (2006) focused on the synthesis of novel 1,4-disubstituted phthalazines with potential anticancer activities. The study found that specific derivatives exhibited higher activity than a cisplatin control when tested against cancer cell lines (Li, Zhao, Yuan, Xu, & Gong, 2006).

Agricultural Applications

In the agricultural domain, this compound derivatives have been investigated for their herbicidal properties. Li et al. (2006) designed a series of methylphthalazin-1-one derivatives as acetohydroxyacid synthase inhibitors. Some of these compounds displayed significant herbicidal activities, showcasing their potential application in weed control (Li, Luo, Xi, Niu, He, & Yang, 2006).

Antifungal Activity

Derita et al. (2013) synthesized and tested polysubstituted phthalazinone derivatives for antifungal activity. Among the compounds synthesized, one exhibited notable antifungal activity against several pathogenic yeasts and filamentous fungi, suggesting potential applications in antifungal therapies (Derita, del Olmo, Barboza, García-Cadenas, López-Pérez, Andujar, Enriz, Zacchino, & San Feliciano, 2013).

properties

IUPAC Name |

1,4-dichloro-6-methylphthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c1-5-2-3-6-7(4-5)9(11)13-12-8(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOOJANMHEJCGHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=NN=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465789 | |

| Record name | 1,4-DICHLORO-6-METHYLPHTHALAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

345903-80-2 | |

| Record name | 1,4-DICHLORO-6-METHYLPHTHALAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

-lambda4-sulfanylidene}-4-methylbenzenesulfonamide](/img/structure/B1599766.png)

![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B1599769.png)

![(2S)-N-[(1S,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide](/img/structure/B1599772.png)

![(S)-2-[(Diphenylphosphino)methyl]pyrrolidine](/img/structure/B1599773.png)

![7-Iodopyrazolo[1,5-a]pyridine](/img/structure/B1599775.png)

![1,2,3,5-Tetrahydrospiro[benzo[b]azepine-4,1-cyclopent[2]ene]-3'-carboxylic acid](/img/structure/B1599778.png)

![4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine](/img/structure/B1599785.png)